molecular formula C16H16N4O4S B3709341 3-(4-ETHOXY-3-NITROBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA

3-(4-ETHOXY-3-NITROBENZOYL)-1-(PYRIDIN-3-YLMETHYL)THIOUREA

Cat. No.: B3709341
M. Wt: 360.4 g/mol
InChI Key: WSRGONNTIDXTJM-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-nitrobenzoyl)-1-(pyridin-3-ylmethyl)thiourea is a synthetic organic compound that features a thiourea group, a nitrobenzoyl moiety, and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-nitrobenzoyl)-1-(pyridin-3-ylmethyl)thiourea typically involves the following steps:

    Formation of the Nitrobenzoyl Intermediate: The starting material, 4-ethoxy-3-nitrobenzoic acid, is converted to its acyl chloride derivative using thionyl chloride.

    Thiourea Formation: The acyl chloride is then reacted with thiourea in the presence of a base such as triethylamine to form the thiourea derivative.

    Pyridinylmethyl Substitution: Finally, the thiourea derivative is reacted with pyridin-3-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The thiourea group can be hydrolyzed to form corresponding urea derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Reduction: 3-(4-Amino-3-ethoxybenzoyl)-1-(pyridin-3-ylmethyl)thiourea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding urea derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes such as proteases or kinases.

    Antimicrobial Activity: Possible antimicrobial properties against various pathogens.

Medicine

    Therapeutic Agents: Investigated for potential use in treating diseases such as cancer or infectious diseases.

    Diagnostic Tools: Potential use in diagnostic assays.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-nitrobenzoyl)-1-(pyridin-3-ylmethyl)thiourea would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrobenzoyl and pyridinylmethyl groups may interact with specific amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxy-3-nitrobenzoyl)-1-(pyridin-3-ylmethyl)thiourea: Similar structure with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxy-3-nitrobenzoyl)-1-(pyridin-2-ylmethyl)thiourea: Similar structure with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl.

    3-(4-Ethoxy-3-nitrobenzoyl)-1-(pyridin-3-ylmethyl)urea: Similar structure with a urea group instead of a thiourea group.

Uniqueness

The unique combination of the ethoxy, nitrobenzoyl, and pyridinylmethyl groups in 3-(4-ethoxy-3-nitrobenzoyl)-1-(pyridin-3-ylmethyl)thiourea may confer specific properties such as enhanced binding affinity to certain enzymes or unique reactivity in chemical reactions.

Properties

IUPAC Name

4-ethoxy-3-nitro-N-(pyridin-3-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-2-24-14-6-5-12(8-13(14)20(22)23)15(21)19-16(25)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRGONNTIDXTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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